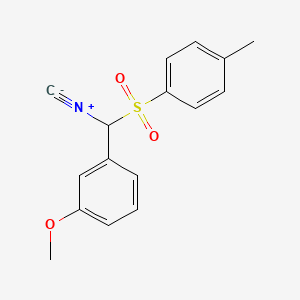

a-Tosyl-(3-methoxybenzyl) isocyanide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

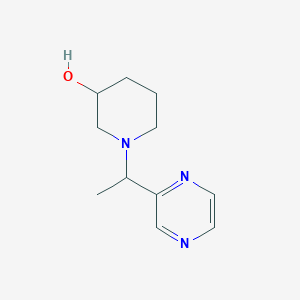

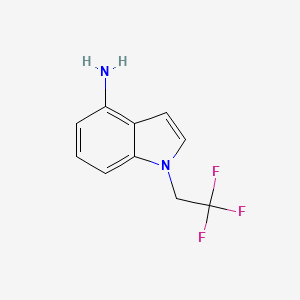

A-Tosyl-(3-methoxybenzyl) isocyanide is a chemical compound with the molecular formula C16H15NO3S . It has an average mass of 301.360 Da and a monoisotopic mass of 301.077271 Da . It is also known by other names such as 1-{Isocyano [(4-methylphenyl)sulfonyl]methyl}-3-methoxybenzene .

Molecular Structure Analysis

The molecular structure of a-Tosyl-(3-methoxybenzyl) isocyanide consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C16H15NO3S/c1-12-7-9-15(10-8-12)21(18,19)16(17-2)13-5-4-6-14(11-13)20-3/h4-11,16H,1,3H3 .Physical And Chemical Properties Analysis

A-Tosyl-(3-methoxybenzyl) isocyanide is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .科研应用

Chiral 1,3-Diamines Synthesis

A study by Kaiser and Balbi (1999) explores the reaction of lithiated 4-methoxybenzylisocyanide with homochiral amino acid derived N-tosyl- and N-diphenylphosphinoylaziridines. This process is diastereoselective and leads to N-protected 3-isocyanoamines, which can be transformed into 1,3-diamines and their derivatives. This synthesis route is significant for producing chiral compounds with potential applications in drug development and fine chemical manufacturing Kaiser & Balbi, 1999.

Protecting Group Removal

Research by Oikawa, Yoshioka, and Yonemitsu (1982) demonstrates the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ in CH2Cl2-H2O at room temperature. This methodology is crucial for synthetic chemistry, as it allows for the selective deprotection of alcohols while leaving other sensitive functional groups intact Oikawa et al., 1982.

Antitumor Activity of Combretastatin A-4 Analogues

Wang et al. (2002) describe the synthesis of heterocycle-based Combretastatin A-4 analogues, with substituted tosylmethyl isocyanides being key intermediates. These compounds show potent cytotoxic activities against cancer cell lines, highlighting the potential of a-Tosyl-(3-methoxybenzyl) isocyanide derivatives in cancer therapy Wang et al., 2002.

Arylsulfonylmethyl Isocyanides in Organic Synthesis

Kaur, Wadhwa, and Sharma (2015) review the applications of p-Tosylmethyl isocyanide (TosMIC) in organic synthesis, emphasizing its role in constructing biologically relevant scaffolds. TosMIC has been utilized in various synthetic methodologies, including Michael additions and cycloadditions, to produce heterocycles and natural products. This review highlights the versatility and utility of arylsulfonylmethyl isocyanides in modern synthetic chemistry Kaur, Wadhwa, & Sharma, 2015.

Safety And Hazards

The compound is classified as dangerous according to the GHS06 pictogram . It has hazard statements H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

性质

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-7-9-15(10-8-12)21(18,19)16(17-2)13-5-4-6-14(11-13)20-3/h4-11,16H,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJOLCGALKIREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)OC)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

a-Tosyl-(3-methoxybenzyl) isocyanide | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2759909.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole](/img/structure/B2759920.png)

![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)